![molecular formula C17H16ClN3O2S2 B2995150 (5-氯噻吩-2-基)(4-(4-甲氧基苯并[d]噻唑-2-基)哌嗪-1-基)甲酮 CAS No. 897477-53-1](/img/structure/B2995150.png)
(5-氯噻吩-2-基)(4-(4-甲氧基苯并[d]噻唑-2-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5-Chlorothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is an organic compound with the molecular formula C17H16ClN3O2S2. It contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, a piperazine ring, and a methoxy group attached to the thiazole ring. The thiazole ring is a five-membered ring containing two hetero atoms .科学研究应用
Analgesic Applications
This compound has been studied for its potential use as an analgesic agent. The modification of thiazole derivatives, which include the core structure of this compound, has shown promising results in in vitro and in vivo studies for the treatment of pain. The hot plate method, a standard test for analgesia, was used to confirm the efficacy of similar compounds .
Anti-inflammatory Drug Development
The anti-inflammatory properties of thiazole derivatives make them candidates for new anti-inflammatory drugs. Inflammation being a protective response to various infectious agents, these compounds have been synthesized and tested for their ability to inhibit COX-1, COX-2, and 5-LOX enzymes, which are key players in the inflammatory process .
COX-2 Inhibition
In the realm of inflammation pharmacology, selective COX-2 inhibitors are sought after for their reduced gastrointestinal side effects compared to non-selective COX inhibitors. Compounds similar to “(5-Chlorothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” have shown potent inhibitory activity against COX-2 enzymes, suggesting potential applications in this field .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interactions between drugs and their target proteins. This compound, due to its structural features, could be a subject of molecular docking studies to explore its potential interactions with COX and LOX enzymes, which could further validate its use in COX/LOX pathway inhibitions .
Synthesis of Derivatives
The chemical structure of this compound allows for the synthesis of various derivatives. These derivatives can be designed to enhance specific pharmacological properties or reduce side effects. The multi-step synthetic approach used to create similar compounds provides a blueprint for the development of new derivatives with potentially improved efficacy .
未来方向
作用机制
Target of Action
The primary targets of this compound are the Cyclooxygenase (COX) enzymes , specifically COX-1, COX-2, and 5-LOX . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
The compound interacts with its targets (COX-1, COX-2, and 5-LOX) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation and pain.
Pharmacokinetics
The compound’s effectiveness in in vivo studies suggests it has suitable bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action result in a significant reduction in inflammation and pain. In in vivo studies, the compound showed potent inhibitory effects on COX-2, with IC50 values in the range of 0.76–9.01 μM . It also showed significant effects in animal models at concentrations of 5, 10, and 20 mg/kg body weight .
属性
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c1-23-11-3-2-4-12-15(11)19-17(25-12)21-9-7-20(8-10-21)16(22)13-5-6-14(18)24-13/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZTVFBOPQXPLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。